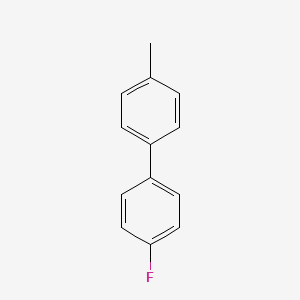

4-Fluoro-4'-methyl-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBJQQZPQJIGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433381 | |

| Record name | 4-Fluoro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-43-7 | |

| Record name | 4-Fluoro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-Fluoro-4'-methyl-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals and advanced materials. The document details various palladium-catalyzed cross-coupling methodologies, including the Suzuki-Miyaura, Negishi, Kumada, and Stille reactions, offering a comparative analysis of their reaction conditions and yields.

Introduction

This compound is a substituted biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active compounds and liquid crystal displays. The efficient and selective synthesis of this molecule is therefore a critical aspect of research and development in these fields. This guide focuses on the most prevalent and effective methods for its preparation, providing detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Synthetic Methodologies

The primary approach to synthesizing this compound involves the formation of the biaryl C-C bond through palladium-catalyzed cross-coupling reactions. The choice of methodology often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most widely employed method for the synthesis of this compound due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1] Two primary pathways are utilized:

-

Pathway A: The reaction of a 4-fluoro-substituted arylboronic acid with a 4-methyl-substituted aryl halide.

-

Pathway B: The coupling of a 4-methyl-substituted arylboronic acid with a 4-fluoro-substituted aryl halide.

| Pathway | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| A | 4-Bromotoluene | 4-Fluorophenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | - | - |

| B | 1-Bromo-4-fluorobenzene | 4-Tolylboronic Acid | Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/Water | 80 | 2 | 98[2] |

| B | 1-Bromo-4-fluorobenzene | Phenylboronic Acid | G-COOH-Pd-10 | K₂CO₃ | DMF/Water | 110 | 48 | ~100[3] |

This protocol is adapted from a procedure for the synthesis of a similar biaryl compound.[2]

Materials:

-

1-Bromo-4-fluorobenzene

-

p-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a reaction vessel, add 1-bromo-4-fluorobenzene (0.30 mmol), p-tolylboronic acid (0.33 mmol), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.2 mol %), and tricyclohexylphosphine tetrafluoroborate (0.4 mol %).

-

Add toluene (1.0 mL) and water (0.1 mL) to the vessel.

-

The reaction mixture is stirred under an argon atmosphere at 80 °C for 2 hours.[2]

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Negishi Coupling

| Organozinc Reagent | Aryl Halide | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Tolylzinc Chloride | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | THF | Reflux | - | High (expected) |

A representative procedure for Negishi coupling is provided below.[5]

Materials:

-

4-Bromotoluene (for organozinc preparation)

-

Activated Zinc

-

1-Bromo-4-fluorobenzene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation of 4-Tolylzinc Chloride: To a suspension of activated zinc in anhydrous THF, add 4-bromotoluene. The mixture is stirred at reflux to initiate the formation of the organozinc reagent.

-

Coupling Reaction: In a separate flask, dissolve 1-bromo-4-fluorobenzene and a catalytic amount of Pd(PPh₃)₄ in anhydrous THF under an inert atmosphere.

-

To this solution, add the freshly prepared 4-tolylzinc chloride solution dropwise.

-

The reaction mixture is stirred at reflux and monitored by TLC or GC for completion.

-

Upon completion, the reaction is quenched with saturated ammonium chloride solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography yields the final product.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile, which reacts with an organic halide in the presence of a nickel or palladium catalyst.[6] This method is advantageous due to the ready availability and high reactivity of Grignard reagents.

| Grignard Reagent | Aryl Halide | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Tolylmagnesium Bromide | 1-Bromo-4-fluorobenzene | NiCl₂(dppp) | THF/Ether | Reflux | - | High (expected) |

The following is a general procedure for a Kumada cross-coupling reaction.

Materials:

-

4-Bromotoluene (for Grignard reagent preparation)

-

Magnesium turnings

-

1-Bromo-4-fluorobenzene

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

-

Anhydrous Diethyl Ether or THF

Procedure:

-

Preparation of 4-Tolylmagnesium Bromide: In a flame-dried flask under an inert atmosphere, react magnesium turnings with 4-bromotoluene in anhydrous diethyl ether or THF to form the Grignard reagent.

-

Coupling Reaction: In a separate flask, dissolve 1-bromo-4-fluorobenzene and a catalytic amount of NiCl₂(dppp) in anhydrous THF.

-

To this solution, slowly add the prepared 4-tolylmagnesium bromide solution at room temperature.

-

The reaction is typically stirred at room temperature or gentle reflux until completion.

-

The reaction is carefully quenched with a dilute acid solution.

-

The product is extracted into an organic solvent, washed, dried, and concentrated.

-

Purification by chromatography or recrystallization affords the desired biphenyl.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[7] While effective, the toxicity of organotin reagents and byproducts is a significant drawback.

References

- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Kumada Coupling [organic-chemistry.org]

- 7. Stille Coupling [organic-chemistry.org]

4-Fluoro-4'-methyl-1,1'-biphenyl solubility data

An In-depth Technical Guide to the Solubility of 4-Fluoro-4'-methyl-1,1'-biphenyl

Abstract

This technical guide addresses the solubility of this compound, a topic of interest to researchers, scientists, and professionals in drug development. A comprehensive search of scientific literature and chemical databases was conducted to collate solubility data for this compound. This document presents the available data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow for this procedure.

Introduction

This compound is a fluorinated aromatic hydrocarbon. The introduction of a fluorine atom and a methyl group to the biphenyl scaffold can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. Solubility affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Despite its relevance, publicly available, quantitative solubility data for this compound is scarce. This guide aims to provide a comprehensive overview of the currently available information and to furnish researchers with a robust protocol for determining its solubility.

Solubility Data

A thorough literature and database search did not yield any specific experimental or computationally predicted quantitative solubility data for this compound. However, to provide a contextual understanding of its likely solubility characteristics, data for the closely related analogs, 4-methylbiphenyl and 4-fluorobiphenyl, have been compiled.

Table 1: Solubility Data of this compound Analogs

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| 4-methylbiphenyl | Water | 0.00405 mg/mL[1] | 25 | Experimental value. |

| Water | Insoluble[2][3] | Not Specified | Qualitative observation. | |

| Water | 0.0035 g/L | Not Specified | Predicted value.[4] | |

| Ethanol | Soluble[2] | Not Specified | Qualitative observation. | |

| Ether | Soluble[2] | Not Specified | Qualitative observation. | |

| DMSO | 100 mg/mL[5] | Not Specified | Experimental value.[5] | |

| 4-fluorobiphenyl | Water | Limited solubility[6] | Not Specified | Qualitative observation. |

| Water | Insoluble[7][8] | Not Specified | Qualitative observation. | |

| Methanol | Soluble[8] | Not Specified | Qualitative observation. | |

| Ethanol | Soluble[6] | Not Specified | Qualitative observation. | |

| Acetone | Soluble[6] | Not Specified | Qualitative observation. | |

| Dichloromethane | Soluble[6] | Not Specified | Qualitative observation. |

Based on the data for these analogs, it can be inferred that this compound is likely to have very low solubility in aqueous media and good solubility in common organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound such as this compound, based on the shake-flask method, which is a widely accepted technique.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, use purified water and buffered solutions at relevant physiological pH values.

-

Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The time to reach equilibrium should be determined in a preliminary experiment.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any remaining microscopic particles.

-

Sample Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC. Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and report the temperature and pH (for aqueous solutions) at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, an analysis of its structural analogs suggests poor aqueous solubility and good solubility in organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The accompanying workflow diagram provides a clear visual aid for the experimental process. The generation of such empirical data will be invaluable for the future development and application of this compound.

References

- 1. 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylbiphenyl, 98% | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. Showing Compound 4-Methylbiphenyl (FDB010551) - FooDB [foodb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. 4-Fluoro-1,1'-biphenyl | 324-74-3 [m.chemicalbook.com]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Biphenyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl moiety, a simple construct of two phenyl rings, has long been recognized as a privileged scaffold in medicinal chemistry and materials science. Its rigid yet tunable nature provides a versatile framework for molecular design. The strategic introduction of fluorine atoms onto this scaffold has unlocked a new dimension of chemical and biological properties, leading to the development of novel therapeutics, advanced liquid crystals, and high-performance materials. This technical guide provides an in-depth exploration of the discovery and history of fluorinated biphenyls, detailing the evolution of their synthesis, key experimental protocols, and their impact on modern science, particularly in the realm of drug development.

Early Discoveries and Synthetic Evolution

The journey of fluorinated biphenyls began with the broader development of organofluorine chemistry. Early methods for introducing fluorine into aromatic systems were often harsh and low-yielding, limiting the accessibility of these compounds.

The Balz-Schiemann Reaction: A Gateway to Aryl Fluorides

One of the earliest and most significant methods for the synthesis of aryl fluorides, including fluorinated biphenyls, is the Balz-Schiemann reaction. This reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. While effective, the reaction often requires high temperatures and can have variable yields depending on the substrate.

Experimental Protocol: Synthesis of Aryl Fluorides via Balz-Schiemann Reaction

-

Diazotization: The aromatic amine is dissolved in an aqueous solution of fluoroboric acid (HBF₄).

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise at low temperature (typically 0-5 °C) to form the aryldiazonium tetrafluoroborate salt.

-

The precipitated diazonium salt is filtered, washed with cold diethyl ether, and dried.

-

Thermal Decomposition: The dry diazonium salt is heated, often without a solvent, until the evolution of nitrogen gas ceases.

-

The resulting crude aryl fluoride is then purified by distillation or chromatography.

| Reactant (Aniline Derivative) | Product | Reaction Conditions | Yield (%) | Reference |

| 4-Aminobiphenyl | 4-Fluorobiphenyl | Thermal decomposition of the diazonium tetrafluoroborate | 70-95 | [1] |

| 2-Aminobiphenyl | 2-Fluorobiphenyl | Thermal decomposition in chlorobenzene or hexane at 60 °C | 70-95 | [1] |

| 4'-Methoxy-[1,1'-biphenyl]-3-amine | 3-Fluoro-4'-methoxybiphenyl | Thermal decomposition in chlorobenzene or hexane at 60 °C | 70-95 | [1] |

The Ullmann Reaction: A Copper-Mediated Coupling

The Ullmann reaction, developed in the early 20th century, provided a method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides. This reaction was particularly useful for the synthesis of symmetrical biphenyls. The classical Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper.

Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Reaction

-

Reactant Mixture: 1-Iodo-2-nitrobenzene is mixed with copper powder.

-

Heating: The mixture is heated to a high temperature (often above 200°C) until the reaction is complete.

-

Workup: The reaction mixture is cooled and treated with a suitable solvent to dissolve the organic product.

-

Purification: The copper and copper salts are removed by filtration, and the product is purified by crystallization or chromatography.[2]

| Aryl Halide | Product | Reaction Conditions | Yield (%) | Reference |

| 1-Iodo-2-nitrobenzene | 2,2'-Dinitrobiphenyl | Heating with copper powder (~290°C) | 50-90 (conversion) | [2] |

| Bromopentafluorobenzene | Decafluorobiphenyl | Grignard reagent formation followed by coupling with Ni(acac)₂ catalyst | 70 | [3] |

| 3-Iodotoluene | 3,3'-Bitolyl | Heating with activated copper in DMF | 45-60 | [3] |

Modern Synthetic Methodologies: The Rise of Cross-Coupling

The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including fluorinated biphenyls. These methods offer milder reaction conditions, broader substrate scope, and higher yields compared to their historical counterparts.

The Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling reaction has become the preeminent method for the synthesis of unsymmetrical biaryls. This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester. The reaction is tolerant of a wide range of functional groups and has been extensively used to synthesize complex fluorinated biphenyls for various applications.

Experimental Protocol: Synthesis of a Difluorinated Biphenyl via Suzuki-Miyaura Coupling

-

Reaction Setup: In a pressure tube, 1-bromo-3,4-difluorobenzene (1 equivalent), an arylboronic acid (1.5 equivalents), potassium phosphate (K₃PO₄) (1.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.5 mol %) are combined.[4]

-

Solvent Addition: A mixture of water and dioxane (1:3 v/v) is added to the pressure tube.[4]

-

Reaction: The tube is sealed and heated at 105 °C for 8.5 hours.[4]

-

Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel.[4]

| Aryl Halide | Arylboronic Acid | Product | Yield (%) | Reference |

| 1-Bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | 77 | [4] |

| 1-Bromo-3,4-difluorobenzene | 4-Acetylphenylboronic acid | 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | 79 | [5] |

| 1-Bromo-3,4-difluorobenzene | 2,5-Dimethoxyphenylboronic acid | 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl | Not specified | [4] |

| 1-Bromo-3,4-difluorobenzene | 3-Nitrophenylboronic acid | 3,4-difluoro-3'-nitro-1,1'-biphenyl | Not specified | [4] |

| 1-Bromo-3,4-difluorobenzene | 3-(Methylthio)phenylboronic acid | (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane | Not specified | [4] |

Applications in Drug Discovery and Development

The unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have made fluorinated biphenyls a highly sought-after scaffold in modern drug discovery.[6][7][8] Several approved drugs incorporate this privileged motif, targeting a range of diseases.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[9] The fluorinated biphenyl structure is crucial for its selectivity and efficacy. By inhibiting COX-2, celecoxib reduces the production of prostaglandins, which are key mediators of pain and inflammation.[10][11]

Lifitegrast: An LFA-1 Antagonist for Dry Eye Disease

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used to treat dry eye disease.[12][13] It works by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the ocular surface.[14][15] This interaction is a key step in the inflammatory cascade that contributes to the signs and symptoms of dry eye disease.

Pibrentasvir: An HCV NS5A Inhibitor

Pibrentasvir is a direct-acting antiviral agent used in combination with other drugs to treat chronic hepatitis C virus (HCV) infection.[16] It is an inhibitor of the HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly.[1][17] By inhibiting NS5A, pibrentasvir disrupts the viral life cycle.

Conclusion

The history of fluorinated biphenyls is a testament to the power of synthetic innovation and the profound impact of fluorine in molecular design. From their challenging early syntheses to their routine construction using modern cross-coupling methods, these compounds have evolved from chemical curiosities to indispensable tools in the development of life-saving medicines and advanced materials. The continued exploration of new fluorination methodologies and a deeper understanding of the structure-activity relationships of fluorinated biphenyls will undoubtedly lead to further breakthroughs in science and technology. This guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the discovery, synthesis, and application of this remarkable class of molecules.

References

- 1. Pibrentasvir | C57H65F5N10O8 | CID 58031952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Lifitegrast? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Glecaprevir And Pibrentasvir Monograph for Professionals - Drugs.com [drugs.com]

The Biological Significance of 4-Fluoro-4'-methyl-1,1'-biphenyl: A Core Scaffold for GPR120 Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-4'-methyl-1,1'-biphenyl is a fluorinated biphenyl derivative that has garnered significant interest in medicinal chemistry. While its direct biological activities are not extensively documented, it serves as a crucial structural core for the synthesis of potent and selective agonists for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This technical guide explores the biological relevance of this compound, primarily through the lens of its prominent derivative, TUG-891, a widely used pharmacological tool to investigate the therapeutic potential of GPR120 in metabolic and inflammatory diseases.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 72093-43-7 |

| Molecular Formula | C₁₃H₁₁F |

| Molecular Weight | 186.23 g/mol |

| Appearance | Liquid to semi-solid |

| Purity | ≥95% |

Biological Activity: A Gateway to GPR120 Activation

The primary biological significance of the this compound scaffold lies in its incorporation into TUG-891 [3-(4-((4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid], a potent and selective agonist of GPR120. GPR120 is a receptor for medium and long-chain free fatty acids and is implicated in a variety of physiological processes, including glucose homeostasis, anti-inflammatory responses, and adipogenesis.

Activation of GPR120 by agonists like TUG-891 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a vital role in regulating blood sugar levels. Furthermore, GPR120 activation in macrophages exerts anti-inflammatory effects, suggesting its potential as a therapeutic target for conditions such as type 2 diabetes and obesity.

Quantitative Data for TUG-891 (a this compound derivative)

| Compound | Target | Assay | EC₅₀ (nM) | Reference |

| TUG-891 | Human GPR120 | Ca²⁺ Mobilization | 51.2 | [1] |

| TUG-891 | Human GPR120 | β-arrestin-2 Recruitment | ~50 | [2] |

| TUG-891 | Human GPR120 | ERK Phosphorylation | ~100 | [2] |

GPR120 Signaling Pathway

Upon agonist binding, GPR120 can signal through two primary pathways: Gαq/11-mediated signaling and β-arrestin-2-mediated signaling.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura coupling of fluorinated aryl halides.

Materials:

-

4-Bromofluorobenzene

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add 4-bromofluorobenzene (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene, to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

References

The Pivotal Role of 4-Fluoro-4'-methyl-1,1'-biphenyl in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The 4-fluoro-4'-methyl-1,1'-biphenyl scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for the development of novel therapeutics. Its strategic incorporation into drug candidates can significantly enhance metabolic stability, target binding affinity, and overall pharmacokinetic profiles. This technical guide provides an in-depth analysis of the applications of this versatile core, with a primary focus on its well-established role in the creation of potent and selective G protein-coupled receptor 120 (GPR120) agonists. Furthermore, this document will explore the broader potential of this scaffold in other therapeutic areas, supported by detailed experimental protocols and quantitative data to aid researchers in their drug discovery endeavors.

Core Physicochemical Properties and Synthesis

The this compound moiety possesses a desirable balance of lipophilicity and metabolic stability. The fluorine atom can increase the acidity of adjacent C-H bonds, often leading to enhanced binding interactions with target proteins, while also blocking potential sites of metabolism.[1] The methyl group can provide favorable van der Waals interactions within hydrophobic pockets of target proteins.

The most common and efficient method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction typically involves the coupling of a boronic acid or ester with a halide.

Primary Application: GPR120 Agonists for Metabolic Diseases

A significant and well-documented application of the this compound core is in the design of agonists for GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders due to its role in stimulating glucagon-like peptide-1 (GLP-1) secretion and mediating anti-inflammatory effects.[3]

A prime example of a potent and selective GPR120 agonist featuring this scaffold is TUG-891 .[3][4] Its chemical name is 3-(4-((4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid.[4]

Quantitative Biological Data of TUG-891

| Compound | Target | Assay | pEC50 | Selectivity | Reference |

| TUG-891 | Human GPR120 | Calcium Mobilization | 7.36 | >1000-fold vs FFA1 | [5] |

| TUG-891 | Mouse GPR120 | Calcium Mobilization | 7.77 | Limited vs mouse FFA1 | [3][5] |

| TUG-891 | Human FFA1 | Calcium Mobilization | 4.19 | - | [5] |

| TUG-891 | Human FFA2/FFA3 | Not specified | No activity | - | [5] |

GPR120 Signaling Pathway

Activation of GPR120 by an agonist such as TUG-891 initiates a cascade of intracellular events. The receptor couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key signaling event. Concurrently, GPR120 activation can also lead to the recruitment of β-arrestin 2, which mediates anti-inflammatory responses by inhibiting the TAK1 signaling pathway.[6][7][8]

Experimental Protocols

Synthesis of a TUG-891 Analog (Illustrative)

The synthesis of TUG-891 and its analogs generally follows a multi-step sequence, with the Suzuki-Miyaura coupling being a key transformation. The following is a representative protocol.

Detailed Methodology:

-

Suzuki-Miyaura Coupling: To a solution of 2-bromo-5-fluorobenzaldehyde and 4-tolylboronic acid in a mixture of toluene, ethanol, and aqueous sodium carbonate, tetrakis(triphenylphosphine)palladium(0) is added as a catalyst. The mixture is heated under an inert atmosphere. After completion, the product, 4-fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde, is extracted and purified.

-

Reduction of the Aldehyde: The resulting aldehyde is dissolved in a mixture of tetrahydrofuran and methanol and cooled. Sodium borohydride is added portion-wise. After the reaction is complete, the mixture is quenched, and the product, (4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methanol, is extracted.

-

Bromination of the Alcohol: The alcohol is dissolved in dichloromethane and cooled. Phosphorus tribromide is added slowly. After workup, 2-(bromomethyl)-4-fluoro-4'-methyl-1,1'-biphenyl is obtained.

-

Williamson Ether Synthesis: The brominated biphenyl is reacted with methyl 3-(4-hydroxyphenyl)propanoate in the presence of a base such as potassium carbonate in acetone.

-

Ester Hydrolysis: The resulting ester is hydrolyzed using a base like sodium hydroxide in a mixture of THF, methanol, and water to yield the final carboxylic acid product.

Biological Evaluation: Calcium Mobilization Assay

This assay is a primary method to determine the agonist activity of compounds on Gq-coupled receptors like GPR120.

Detailed Methodology:

-

Cell Culture: Cells stably expressing the human GPR120 receptor (e.g., HEK293 or CHO cells) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, typically for 30-60 minutes at 37°C.

-

Compound Addition: The dye-loading solution is removed, and cells are washed with an assay buffer. The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Test compounds at various concentrations are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically, typically before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.[9][10][11]

Broader Potential of the this compound Scaffold

While the application in GPR120 agonism is well-defined, the biphenyl core is a common motif in a variety of other therapeutic agents. The specific 4-fluoro-4'-methyl substitution pattern could offer advantages in these areas as well.

-

Oncology: Biphenyl derivatives have been investigated as inhibitors of various cancer-related targets, including kinases and protein-protein interactions like PD-1/PD-L1.[12] The structural rigidity and the potential for specific interactions conferred by the fluoro and methyl groups could be exploited in the design of new anticancer agents.

-

Neurodegenerative Diseases: The ability of fluorine to enhance blood-brain barrier permeability is a significant asset for drugs targeting the central nervous system. Biphenyl-containing molecules have been explored for conditions like Parkinson's disease, and the this compound scaffold could serve as a starting point for the development of novel neuroprotective agents.[1]

-

Kinase Inhibitors: The biphenyl scaffold can be found in numerous kinase inhibitors. The specific substitution pattern of this compound could be incorporated into novel kinase inhibitor designs to fine-tune selectivity and pharmacokinetic properties.

Conclusion

The this compound core is a valuable building block in medicinal chemistry, with a proven track record in the development of potent and selective GPR120 agonists for metabolic diseases. The synthetic accessibility of this scaffold, combined with its favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns. While its application in GPR120 modulation is the most mature, the broader potential in oncology and neurodegenerative diseases warrants further investigation. The data and protocols presented in this guide are intended to facilitate the exploration of this promising chemical scaffold in the pursuit of novel and effective therapeutics.

References

- 1. 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. research.ed.ac.uk [research.ed.ac.uk]

An In-depth Technical Guide to 4-Fluoro-4'-methyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on 4-Fluoro-4'-methyl-1,1'-biphenyl (CAS No. 72093-43-7), a synthetic biphenyl derivative with significant applications in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and its role as a selective agonist for G protein-coupled receptor 120 (GPR120), a key target in metabolic disease research.

Core Compound Properties

This compound is a substituted biphenyl featuring a fluorine atom at the 4-position of one phenyl ring and a methyl group at the 4'-position of the other. This substitution pattern imparts specific physicochemical properties that are crucial for its biological activity and applications.

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various sources. While complete, experimentally-derived spectra are not consistently available in the public domain, the expected spectral characteristics are well-understood based on the analysis of closely related compounds and general principles of spectroscopy.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 72093-43-7 | [1][2] |

| Molecular Formula | C₁₃H₁₁F | [1] |

| Molecular Weight | 186.22 g/mol | [1] |

| IUPAC Name | 1-fluoro-4-(4-methylphenyl)benzene | [1] |

| Physical Form | Liquid to semi-solid | [2] |

| Storage | Sealed in dry, room temperature |[2] |

Table 2: Spectroscopic Data

| Spectroscopy | Expected Characteristics |

|---|---|

| ¹H NMR | Aromatic protons are expected in the downfield region of approximately 7.0–7.5 ppm. A singlet for the methyl (CH₃) protons would appear further upfield.[3] |

| ¹³C NMR | The carbon atom directly bonded to fluorine will exhibit a large carbon-fluorine coupling constant (¹JCF), a definitive indicator of fluorination. The chemical shifts will confirm the para substitution pattern.[3] |

| Mass Spec (GC-MS) | The molecular ion peak [M]⁺ would be expected at m/z 186.22. Fragmentation patterns would involve cleavage of the biphenyl bond and loss of substituents.[1] |

| IR Spectroscopy | Characteristic C-F stretching bands and aromatic C-H and C=C stretching vibrations are expected. |

| UV Spectroscopy | The compound absorbs in the UV region due to π → π* electronic transitions within the biphenyl system. HPLC analysis has utilized detection at 230 nm and 265 nm.[3] |

Synthesis of this compound

The primary and most efficient method for synthesizing unsymmetrical biphenyls like this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Synthetic Workflow

The synthesis can be approached via two equivalent routes, both involving the same core mechanism. The choice of starting materials may depend on commercial availability and cost.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol adapted from general procedures for biphenyl synthesis.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-fluorophenylboronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Application in Drug Development: GPR120 Agonism

This compound is the core scaffold of TUG-891, a potent and selective agonist for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a receptor for long-chain fatty acids and is a therapeutic target for metabolic diseases like type 2 diabetes and obesity due to its role in regulating glucose metabolism and inflammation.

GPR120 Signaling Pathways

Activation of GPR120 by an agonist initiates two primary signaling cascades, leading to anti-inflammatory and insulin-sensitizing effects.

Structure-Activity Relationship

The specific structure of this compound is key to its function as a GPR120 agonist scaffold.

Key Experimental Protocols for GPR120 Agonist Characterization

To confirm the activity of a compound like this compound as a GPR120 agonist, several key in-vitro assays are employed.

Calcium Mobilization Assay

This assay measures the activation of the Gαq-coupled pathway by detecting the transient increase in intracellular calcium concentration following receptor activation.

Protocol Outline:

-

Cell Culture: Plate cells stably or transiently expressing GPR120 (e.g., HEK293 or CHO cells) into a 96- or 384-well black, clear-bottom microplate and culture overnight.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

-

Compound Addition: Place the plate into a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, the instrument automatically adds the test compound at various concentrations.

-

Data Acquisition: Continuously measure the fluorescence intensity before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium.

-

Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated GPR120, a key step in the anti-inflammatory signaling pathway.

Protocol Outline:

-

Cell Plating: Seed PathHunter® β-arrestin GPCR cells (which co-express a ProLink-tagged GPR120 and an Enzyme Acceptor-tagged β-arrestin) in a white-walled microplate.[4]

-

Compound Stimulation: Add serial dilutions of the test compound to the cells and incubate for 60-90 minutes at 37°C.[4]

-

Detection: Add the detection reagent, which contains the substrate for the complemented enzyme. Incubate for 60 minutes at room temperature.

-

Signal Reading: Read the chemiluminescent signal on a plate reader.

-

Analysis: The intensity of the signal is proportional to the amount of β-arrestin recruited. Plot the signal against compound concentration to determine the EC₅₀.

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event of GPR120 activation, typically via Western Blot.

Protocol Outline:

-

Cell Treatment: Culture GPR120-expressing cells to ~80-90% confluency. Serum-starve the cells for 12-24 hours. Stimulate with the test compound for various time points (e.g., 0, 2, 5, 10, 15 minutes).[5]

-

Lysis: Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 μg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[6]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[6]

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[5]

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[5]

-

Reprobing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

-

Analysis: Quantify the band densities and express the result as the ratio of p-ERK to total-ERK.

References

- 1. This compound | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 72093-43-7 [sigmaaldrich.com]

- 3. This compound | 72093-43-7 | Benchchem [benchchem.com]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ERK1/2 phosphorylation assay [bio-protocol.org]

- 6. 3.4. Western Blotting and Detection [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate is a principal method for synthesizing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Fluorinated biphenyls, such as 4-Fluoro-4'-methyl-1,1'-biphenyl, are of particular interest in drug development due to the unique metabolic stability and binding properties conferred by the fluorine atom.[3]

This document provides a detailed protocol for the synthesis of this compound using 4-iodotoluene and 4-fluorophenylboronic acid as coupling partners. The protocol is designed for researchers in organic synthesis and medicinal chemistry.

Reaction Scheme

The synthesis can be achieved via two primary routes: the coupling of 4-fluorophenylboronic acid with a 4-methylphenyl halide, or the reaction of 4-tolylboronic acid with a 4-fluorophenyl halide.[2] The following protocol details the reaction between 4-iodotoluene and 4-fluorophenylboronic acid.

Figure 1. General reaction scheme for the synthesis.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]

Figure 2. Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-Iodotoluene | 624-31-7 | 218.04 | 218 mg | 1.0 |

| 4-Fluorophenylboronic Acid | 1765-93-1 | 139.92 | 168 mg | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 35 mg | 0.03 (3 mol%) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 |

| Toluene | 108-88-3 | 92.14 | 8 mL | - |

| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | ~50 mL | - |

| Saturated Brine | - | - | ~20 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Instrumentation

-

Round-bottom flask or reaction vial with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Parameters

| Parameter | Value |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Water (4:1) |

| Temperature | 90-100 °C (Reflux) |

| Reaction Time | 4-12 hours |

| Atmosphere | Inert (N₂ or Ar) |

Detailed Procedure

1. Reaction Setup

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodotoluene (218 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.

-

Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

2. Reaction Execution

-

Using a syringe, add degassed toluene (8 mL) and degassed water (2 mL) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-iodotoluene) is consumed (typically 4-12 hours).

3. Workup

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with saturated brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification

-

The crude product can be purified by flash column chromatography on silica gel.

-

Use a non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2), to isolate the final product.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or semi-solid.[5]

Experimental Workflow

Figure 3. Step-by-step experimental workflow.

Expected Results and Data

Product Characterization

| Property | Expected Result |

| Product Name | This compound |

| CAS Number | 72093-43-7[2][6] |

| Molecular Formula | C₁₃H₁₁F[6] |

| Molecular Weight | 186.22 g/mol [2][6] |

| Appearance | Liquid to semi-solid |

| Expected Yield | 75-95% (Varies with conditions) |

Representative Spectroscopic Data

While experimental data should be acquired for the synthesized compound, the following table provides expected NMR chemical shifts based on the structure and data for analogous compounds.[2]

| Nucleus | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR (CDCl₃) | ~7.5 (m, 4H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.1 (t, 2H, Ar-H), ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | ~162 (d, JCF ≈ 245 Hz, C-F), ~138-137 (m), ~129 (s), ~128 (d, JCF ≈ 8 Hz), ~127 (s), ~115 (d, JCF ≈ 21 Hz), ~21 (s, -CH₃) |

| ¹⁹F NMR | A single peak is expected in the typical aryl-fluoride region.[6] |

| Mass Spec (GC-MS) | Expected m/z: 186.08 (M⁺)[6] |

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium compounds are toxic and should be handled with care.

-

Toluene is flammable and an irritant.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 2. This compound | 72093-43-7 | Benchchem [benchchem.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. pcliv.ac.uk [pcliv.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-4'-methyl-1,1'-biphenyl is a substituted biphenyl derivative with significant applications in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability and introduce desirable electronic properties, making it a valuable building block in the development of new pharmaceuticals and liquid crystals.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a highly versatile and efficient method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary routes are commonly employed:

-

Route A: The reaction of 4-fluorophenylboronic acid with a 4-methylphenyl halide (e.g., 4-bromotoluene or 4-iodotoluene).

-

Route B: The reaction of 4-tolylboronic acid with a 4-halofluorobenzene (e.g., 1-bromo-4-fluorobenzene).

These methods offer high yields and good functional group tolerance, making them ideal for laboratory and industrial-scale synthesis.[1]

Data Presentation

The following tables summarize quantitative data from representative palladium-catalyzed Suzuki-Miyaura coupling reactions for the synthesis of fluorinated biphenyls. These data illustrate the effects of different reaction parameters on conversion rates and yields.

Table 1: Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene with Various Boronic Acids

| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |

| 4-Fluorophenylboronic acid | 70 | 3 | 85 |

| 4-Fluorophenylboronic acid | 70 | 8 | 90 |

| 4-Fluorophenylboronic acid | 70 | 24 | 92 |

| 4-Fluorophenylboronic acid | 70 | 48 | 95 |

| 4-Fluorophenylboronic acid | 110 | 3 | 98 |

| 4-Fluorophenylboronic acid | 110 | 8 | 99 |

| 4-Fluorophenylboronic acid | 110 | 24 | >99 |

| 4-Fluorophenylboronic acid | 110 | 48 | >99 |

| Phenylboronic acid | 70 | 3 | 88 |

| Phenylboronic acid | 70 | 8 | 92 |

| Phenylboronic acid | 110 | 3 | 95 |

| Phenylboronic acid | 110 | 8 | 98 |

Reaction Conditions: 1-bromo-4-fluorobenzene, boronic acid, G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O (95:5) solvent.[2]

Table 2: Suzuki-Miyaura Coupling of 4-fluorophenylboronic acid with Various Aryl Bromides

| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) |

| 1-Bromo-4-fluorobenzene | 110 | 3 | 98 |

| 1-Bromo-3-fluorobenzene | 110 | 3 | 92 |

| 1-Bromo-2-fluorobenzene | 110 | 3 | 85 |

| 2-Bromo-5-fluorotoluene | 110 | 3 | 75 |

| 2-Bromo-4-fluorotoluene | 110 | 3 | 68 |

Reaction Conditions: Aryl bromide, 4-fluorophenylboronic acid, G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O (95:5) solvent.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using the Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis from 4-Fluorophenylboronic Acid and 4-Bromotoluene

Materials:

-

4-Fluorophenylboronic acid

-

4-Bromotoluene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-fluorophenylboronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), and potassium carbonate (3.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

-

Add ethyl acetate (20 mL) and water (20 mL) to the reaction mixture.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis using a Heterogeneous Catalyst

Materials:

-

4-Tolylboronic acid

-

1-Bromo-4-fluorobenzene

-

G-COOH-Pd-10 (Palladium nanoparticles on COOH-modified graphene)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane

-

Centrifuge

Procedure:

-

In a reaction vessel, combine 4-tolylboronic acid (1.2 mmol), 1-bromo-4-fluorobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and G-COOH-Pd-10 catalyst (e.g., 1 mol% Pd).

-

Add a mixture of DMF and water (95:5 v/v, 5 mL).

-

Heat the mixture to the desired temperature (e.g., 110 °C) with stirring.

-

Monitor the reaction by taking aliquots and analyzing by gas chromatography (GC) or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water (10 mL) and extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The catalyst can be recovered from the aqueous phase by centrifugation, washed with water and diethyl ether, and dried for reuse.[2]

-

Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Suzuki-Miyaura catalytic cycle for this compound synthesis.

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 4-Fluoro-4'-methyl-1,1'-biphenyl in Liquid Crystal Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-4'-methyl-1,1'-biphenyl is a biphenyl derivative of significant interest in materials science, particularly in the formulation of liquid crystal (LC) mixtures for display applications. Its molecular architecture, featuring a rigid biphenyl core, a polar fluorine atom, and a non-polar methyl group, imparts desirable characteristics to liquid crystal formulations. The introduction of a fluorine atom is a key strategy for tuning the physical properties of liquid crystal materials.[1] Specifically, the highly electronegative fluorine atom enhances the longitudinal dipole moment, which can lead to a high degree of molecular ordering and contributes to a positive dielectric anisotropy (Δε).[1] This property is crucial for the low-voltage operation of common liquid crystal display (LCD) modes, such as twisted nematic (TN) and in-plane switching (IPS).[1]

These application notes provide detailed protocols for the synthesis, formulation, and characterization of liquid crystal mixtures containing this compound.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 72093-43-7 | [2] |

| Molecular Formula | C₁₃H₁₁F | [2] |

| Molecular Weight | 186.22 g/mol | [1][2] |

| IUPAC Name | 1-fluoro-4-(4-methylphenyl)benzene | [2] |

| Physical Form | Liquid to semi-solid | |

| Purity | >95% (typical) | |

| Storage | Sealed in a dry environment at room temperature |

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing unsymmetrical biphenyl compounds. This protocol provides a general procedure.

Materials:

-

4-Fluorophenylboronic acid

-

4-Bromotoluene (or 4-Iodotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

Deionized water

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-bromotoluene (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.02-0.05 eq).

-

Solvent Addition: Add the anhydrous solvent (e.g., Toluene) and a small amount of deionized water to the flask.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add deionized water and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry.[1]

Figure 1. Workflow for the synthesis of this compound.

Protocol 2: Preparation of a Nematic Liquid Crystal Test Mixture

To evaluate its properties, this compound is mixed with a standard nematic host liquid crystal (e.g., 5CB, E7). This protocol describes the preparation of a test mixture.

Materials:

-

This compound (solute)

-

Nematic liquid crystal host (e.g., 4-Cyano-4'-pentylbiphenyl, 5CB) (solvent)

-

Small glass vial with a screw cap

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Weighing: Accurately weigh the desired amounts of the nematic host and this compound to prepare a mixture of a specific weight percentage (e.g., 5-20 wt%).

-

Mixing: Combine the components in a clean glass vial.

-

Homogenization:

-

Seal the vial tightly.

-

Heat the vial in a heating block to a temperature above the clearing point (nematic-to-isotropic transition temperature) of the host material.[3] For 5CB, this is approximately 35 °C.

-

Once the mixture is in the isotropic (clear liquid) phase, vortex it for several minutes to ensure a homogeneous solution.

-

Visually inspect the solution to ensure no phase separation or undissolved material is present.

-

-

Cooling: Slowly cool the mixture back to room temperature. The mixture should now be a homogeneous nematic liquid crystal.

-

Storage: Store the mixture in a sealed, labeled vial, protected from light.

Figure 2. Workflow for preparing a liquid crystal test mixture.

Protocol 3: Characterization of Liquid Crystal Properties

A. Phase Transition Temperature Measurement

The nematic-to-isotropic transition temperature (TN-I), or clearing point, is a fundamental property. It can be determined using Differential Scanning Calorimetry (DSC) and confirmed by Polarized Optical Microscopy (POM).

i. Differential Scanning Calorimetry (DSC)

-

Hermetically seal a small amount (2-5 mg) of the LC mixture in an aluminum DSC pan.

-

Place the pan in the DSC instrument. An empty, sealed pan should be used as a reference.

-

Perform a heating and cooling cycle at a controlled rate (e.g., 5-10 °C/min).

-

The nematic-to-isotropic transition will appear as an endothermic peak on the heating scan and an exothermic peak on the cooling scan. The peak maximum is recorded as the transition temperature.

ii. Polarized Optical Microscopy (POM)

-

Introduce a small amount of the LC mixture into a liquid crystal cell or between a glass slide and a coverslip by capillary action.

-

Place the sample on a hot stage connected to a temperature controller under the POM.

-

Heat the sample into the isotropic phase (the view between crossed polarizers will be completely dark).

-

Slowly cool the sample. The temperature at which a characteristic liquid crystal texture (e.g., schlieren or threaded texture) appears is the nematic-to-isotropic transition temperature.[4]

B. Dielectric Anisotropy (Δε) Measurement

-

Cell Preparation: Inject the LC mixture into two types of test cells: a homogeneous cell (planar alignment) and a homeotropic cell (vertical alignment).

-

Capacitance Measurement: Use an LCR meter to measure the capacitance of each cell at a standard frequency (e.g., 1 kHz).

-

Calculation:

-

The capacitance of the homeotropic cell provides the perpendicular dielectric permittivity (ε⊥).

-

The capacitance of the homogeneous cell provides the parallel dielectric permittivity (ε∥).

-

The dielectric anisotropy is calculated as: Δε = ε∥ - ε⊥.[5]

-

C. Optical Birefringence (Δn) Measurement

-

Setup: Use a polarized light source, a temperature-controlled stage, a homogeneous (planar) LC cell of a known thickness, and a detector.

-

Measurement: Measure the phase difference (retardation) of light passing through the LC cell.

-

Calculation: The birefringence (Δn) is calculated from the retardation, cell gap, and wavelength of the light.

Figure 3. Workflow for the characterization of liquid crystal properties.

Data Presentation: Hypothetical Mixture Performance

The following table presents hypothetical data for a nematic host (5CB) and a mixture containing 15 wt% of this compound to illustrate the expected impact of the additive. The addition of this compound is expected to increase the clearing point and significantly enhance the dielectric anisotropy.

| Property (at 20°C) | Host (Pure 5CB) | Mixture (5CB + 15% Additive) |

| Clearing Point (TN-I) | ~35 °C | ~45 °C |

| Dielectric Anisotropy (Δε) at 1kHz | ~+11.0 | ~+14.5 |

| Optical Birefringence (Δn) at 589 nm | ~0.18 | ~0.19 |

| Viscosity (mPa·s) | ~24 | ~28 |

Note: The data in this table is for illustrative purposes only and represents expected trends based on the molecular structure of this compound.

References

- 1. This compound | 72093-43-7 | Benchchem [benchchem.com]

- 2. This compound | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchportal.tuni.fi [researchportal.tuni.fi]

- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

Application Notes and Protocols: 4-Fluoro-4'-methyl-1,1'-biphenyl as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-4'-methyl-1,1'-biphenyl is a key building block in modern organic synthesis, prized for its unique electronic and structural properties conferred by the fluorine and methyl substituents. This document provides detailed application notes and experimental protocols for its use, with a focus on its role in the synthesis of liquid crystals and as a scaffold for pharmaceutically active compounds, particularly G protein-coupled receptor 120 (GPR120) agonists.

Physicochemical Properties and Spectroscopic Data

This compound is a stable organic compound, typically appearing as a liquid to semi-solid.[1] The strategic placement of an electron-withdrawing fluorine atom and an electron-donating methyl group on the biphenyl core creates a molecule with a significant dipole moment and tailored lipophilicity, making it an attractive component for materials science and medicinal chemistry.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁F | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| CAS Number | 72093-43-7 | [1] |

| Appearance | Liquid to semi-solid | [1] |

| ¹H NMR (CDCl₃) | Aromatic protons typically appear in the δ 7.0–7.5 ppm range. | [2] |

| ¹³C NMR | Characteristic signals for aromatic carbons and the methyl group. | [2] |

| UV Absorption (λ_max) | Absorbs in the UV region, with detection noted at 230 nm and 265 nm for HPLC analysis. | [2] |

Synthesis of this compound via Suzuki-Miyaura Coupling

The most efficient and widely used method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction offers high yields and functional group tolerance. The synthesis can proceed via two primary routes, both of which are detailed below.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Fluorophenylboronic acid or 4-Tolylboronic acid

-

4-Bromotoluene or 1-Bromo-4-fluorobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add a 4:1 mixture of dioxane and deionized water.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Table 2: Representative Reaction Data for Suzuki-Miyaura Synthesis

| Reactants | Catalyst | Base | Solvent | Yield | Purity |

| 4-Fluorophenylboronic acid, 4-Bromotoluene | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | >90% | >98% (by HPLC) |

| 4-Tolylboronic acid, 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | >90% | >98% (by HPLC) |

Application in Liquid Crystal Synthesis

The unique properties of this compound, including its rigid core and tunable dipole moment, make it an excellent starting material for the synthesis of liquid crystals.[2] The introduction of this biphenyl unit into a larger molecular structure can influence the mesomorphic properties, such as the clearing point and the nematic phase range.[3]

Protocol: Synthesis of a Nematic Liquid Crystal Precursor

This protocol describes a representative synthesis of a liquid crystal precursor using this compound.

Materials:

-

This compound

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-